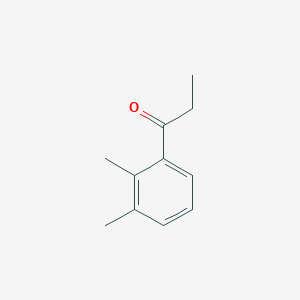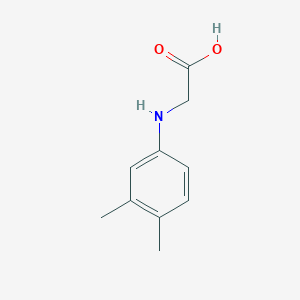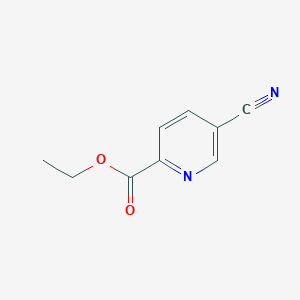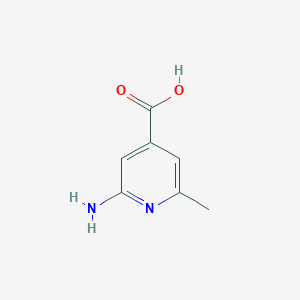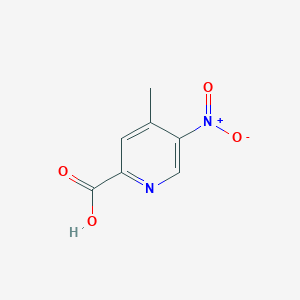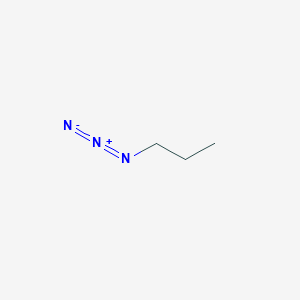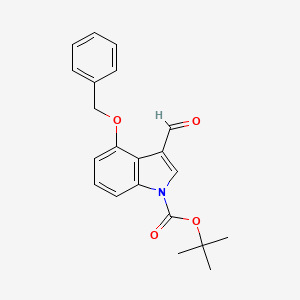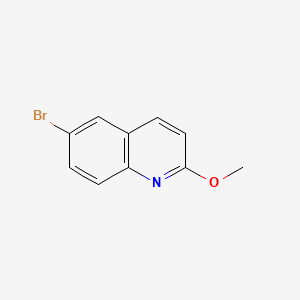
6-溴-2-甲氧基喹啉
概述
描述
6-Bromo-2-methoxyquinoline is a chemical compound with the CAS Number: 99455-05-7 and a molecular weight of 238.08 . It is used as a reagent for preparing diarylquinoline derivatives .
Synthesis Analysis
The synthesis of 3-benzyl-6-bromo-2-methoxyquinoline, which is an important intermediate for synthesizing bedaquiline, involves several steps . The process starts with p-bromoaniline reacting with phosphorus oxychloride and N, N-dimethylformamide to generate a compound. This compound then reacts with phenylpropionyl chloride to generate N- (4-bromo-2-formylphenyl) -3-phenylacrylamide. The compound then reacts with phosphorus oxychloride to generate another compound, which finally reacts with sodium methoxide .Molecular Structure Analysis
The molecular structure of 6-Bromo-2-methoxyquinoline is represented by the InChI code: 1S/C10H8BrNO/c1-13-10-5-2-7-6-8 (11)3-4-9 (7)12-10/h2-6H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-2-methoxyquinoline are not mentioned in the search results, it is used as a reagent in the synthesis of diarylquinoline derivatives .Physical And Chemical Properties Analysis
6-Bromo-2-methoxyquinoline has a melting point of 87-89℃ and a predicted boiling point of 312.6±22.0 °C. Its predicted density is 1.516±0.06 g/cm3 .科学研究应用
Synthesis of Bedaquiline for Tuberculosis Treatment 6-Bromo-2-methoxyquinoline is a key reactant in the synthesis of bedaquiline, a drug used to treat multidrug-resistant tuberculosis (MDR-TB). Bedaquiline received FDA approval in 2012 and represents a significant advancement in the fight against this challenging form of tuberculosis.
Medicinal Chemistry
The quinoline structure is crucial in medicinal chemistry due to its presence in pharmacologically active compounds. Its versatility allows for various applications in creating new therapeutic agents .
Industrial Chemistry
In industrial chemistry, quinoline derivatives are used due to their potential in developing sustainable chemical processes, aligning with societal expectations for greener chemistry .
安全和危害
6-Bromo-2-methoxyquinoline is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
未来方向
While specific future directions for 6-Bromo-2-methoxyquinoline are not mentioned in the search results, it is noted that this compound is used as an intermediate in the synthesis of bedaquiline , a drug used for the treatment of drug-resistant tuberculosis . This suggests potential future directions in the development of new treatments for drug-resistant diseases.
属性
IUPAC Name |
6-bromo-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTKKEMYFUMFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443139 | |
| Record name | 6-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99455-05-7 | |
| Record name | 6-Bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromo-2-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 6-Bromo-2-methoxyquinoline a significant compound in pharmaceutical chemistry?
A1: 6-Bromo-2-methoxyquinoline serves as a vital building block in the multi-step synthesis of Bedaquiline [, ]. This compound possesses a structure that allows for further modifications, making it a versatile intermediate in organic synthesis. Specifically, the bromine atom at the 6th position and the methoxy group at the 2nd position of the quinoline ring provide sites for further chemical reactions, enabling the construction of the complex Bedaquiline molecule.
Q2: How does the structural characterization of 6-Bromo-2-methoxyquinoline, as described in the research, contribute to our understanding of its reactivity?
A2: The research utilizes techniques like FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry to confirm the structure of 6-Bromo-2-methoxyquinoline []. Additionally, X-ray diffraction analysis provides insights into its single-crystal structure. This detailed characterization reveals crucial information about bond lengths, angles, and spatial arrangements of atoms within the molecule. This knowledge is essential for understanding its reactivity and predicting how it will interact with other molecules during chemical reactions, ultimately guiding the synthesis of Bedaquiline.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

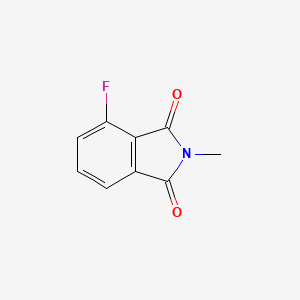

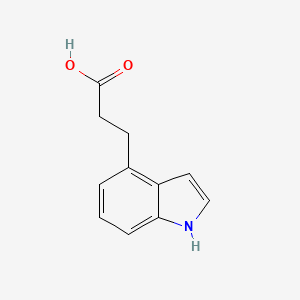
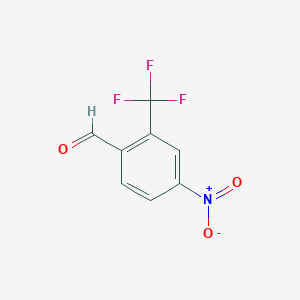
![1'-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B1337678.png)
